molecular formula C18H24N4O3S B2600802 N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1049398-31-3

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2600802
CAS RN: 1049398-31-3
M. Wt: 376.48
InChI Key: USEDUSWPQINGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

A study highlighted an orally active, water-soluble neurokinin-1 (NK1) receptor antagonist that exhibits high affinity and effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression. This compound's structural and functional characteristics suggest potential applications in managing conditions mediated by the NK1 receptor, such as depression and nausea (Harrison et al., 2001).

Orexin Receptor Modulation

Research into orexin receptors, which play a critical role in the regulation of sleep and wakefulness, has identified antagonists that could modulate these receptors to promote sleep. These findings are significant for developing treatments for sleep disorders (Dugovic et al., 2009).

Chemical Synthesis and Catalysis

A copper-catalyzed coupling reaction study demonstrated the use of N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system. This showcases the compound's utility in facilitating reactions involving (hetero)aryl chlorides and amides, expanding the toolbox for synthetic chemists (De et al., 2017).

Material Science and Sensor Development

In material science, a morpholine derivative self-assembled on silver nanoparticles was used to fabricate sensitive and selective sensors for thorium ions. This application demonstrates the potential of structurally similar compounds in environmental monitoring and the detection of radioactive materials (Akl & Ali, 2016).

Antibacterial and Insecticidal Activities

The synthesis and evaluation of pyridine derivatives have shown potent antibacterial and insecticidal activities. These activities highlight the potential application of related compounds in agriculture and as therapeutic agents against bacterial infections (Bakhite et al., 2014).

properties

IUPAC Name

N'-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-21-6-2-5-15(21)16(22-7-9-25-10-8-22)13-20-18(24)17(23)19-12-14-4-3-11-26-14/h2-6,11,16H,7-10,12-13H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEDUSWPQINGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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